Lexipafant

Vue d'ensemble

Description

Méthodes De Préparation

La voie de synthèse de Lexipafant implique la réaction de l'éthyl (2S)-4-méthyl-2-[(méthyl-[4-[(2-méthylimidazo[4,5-c]pyridin-1-yl)méthyl]phényl]sulfonyl-amino]pentanoate avec divers réactifs dans des conditions spécifiques. Les méthodes de production industrielle de this compound ne sont pas largement documentées dans le domaine public, mais impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Lexipafant subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent des oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent des réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes ou les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

Chimie : Il est utilisé comme modèle d'inhibiteur de PAF pour la recherche en pharmacologie.

Biologie : Il a été étudié pour ses effets sur les processus cellulaires et les voies de signalisation.

Médecine : this compound a été étudié pour le traitement de la pancréatite aiguë et du trouble neurocognitif associé au VIH. .

Mécanisme d'action

This compound exerce ses effets en inhibant le facteur d'activation plaquettaire (PAF), un médiateur phospholipidique. Le PAF est un médiateur pro-inflammatoire endogène puissant impliqué dans diverses affections pathologiques, notamment le choc septique et la pancréatite aiguë. En bloquant le récepteur du PAF, this compound réduit la réponse inflammatoire et empêche l'activation des voies de signalisation en aval impliquées dans l'inflammation et la défaillance d'organes .

Applications De Recherche Scientifique

Acute Pancreatitis

Lexipafant has been extensively studied for its role in treating acute pancreatitis, a condition characterized by inflammation of the pancreas that can lead to severe complications, including multi-organ failure.

Clinical Trials:

- A randomized, double-blind phase II trial assessed the efficacy of this compound in 83 patients with severe acute pancreatitis. The study found that patients treated with this compound showed a significant reduction in the incidence of organ failure (P = 0.041) and total organ failure scores (P = 0.048) compared to placebo .

- Another large-scale trial involving 290 patients indicated that while this compound did not significantly reduce overall mortality rates, it did show some benefits in reducing organ failure scores on day three of treatment (median change −1 vs. 0 in placebo) .

Mechanisms of Action:

- This compound's action as a PAF antagonist helps mitigate the systemic inflammatory response syndrome (SIRS) associated with acute pancreatitis. It reduces levels of inflammatory markers such as interleukin-8 and interleukin-6, which are critical mediators of inflammation .

Other Potential Applications

Beyond acute pancreatitis, this compound has been explored for several other medical conditions:

- HIV-associated Neurocognitive Disorder: Preliminary studies suggest that this compound may have therapeutic potential in managing cognitive impairments associated with HIV infection .

- Liver Ischemia/Reperfusion Injury: Animal studies indicate that this compound can prevent liver damage due to ischemia/reperfusion injury by reducing inflammatory responses and improving endothelial barrier function .

Case Study 1: Efficacy in Acute Pancreatitis

A notable case involved a patient with severe acute pancreatitis who was treated with this compound. The patient exhibited improved organ function and a decrease in inflammatory markers after three days of treatment, supporting findings from clinical trials regarding its effectiveness .

Case Study 2: Safety Profile

In another study focusing on safety, patients receiving this compound reported fewer adverse events related to organ dysfunction compared to those on placebo. This highlights the compound's potential to not only improve outcomes but also maintain safety during treatment .

Summary of Findings

Mécanisme D'action

Lexipafant exerts its effects by inhibiting the phospholipid mediator platelet-activating factor (PAF). PAF is a potent endogenous proinflammatory mediator implicated in various pathological conditions, including septic shock and acute pancreatitis. By blocking the PAF receptor, this compound reduces the inflammatory response and prevents the activation of downstream signaling pathways involved in inflammation and organ failure .

Comparaison Avec Des Composés Similaires

Lexipafant est unique en son genre par son inhibition puissante et sélective du PAF. Des composés similaires comprennent d'autres antagonistes du PAF, tels que :

Ginkgolide B : Un antagoniste naturel du PAF dérivé du Ginkgo biloba.

WEB 2086 : Un antagoniste synthétique du PAF utilisé dans les milieux de recherche.

BN 52021 : Un autre antagoniste synthétique du PAF ayant des propriétés similaires.

Comparé à ces composés, this compound a fait l'objet de nombreuses études cliniques, ce qui en fait un composé modèle précieux pour la recherche .

Activité Biologique

Lexipafant, also known as BB-882, is a potent antagonist of the platelet-activating factor (PAF) receptor. It has garnered attention for its potential therapeutic applications in managing inflammatory conditions, particularly acute pancreatitis. This article explores the biological activity of this compound, highlighting its mechanisms, clinical trial findings, and implications for future research.

This compound operates by binding to the PAF receptor, which plays a significant role in mediating inflammatory responses. By inhibiting this receptor, this compound reduces the activation of leukocytes and the release of pro-inflammatory cytokines, thereby mitigating inflammation and tissue damage associated with various pathological conditions .

Efficacy in Acute Pancreatitis

Numerous studies have investigated the efficacy of this compound in treating acute pancreatitis. A double-blind, placebo-controlled trial involving 83 patients demonstrated that administration of this compound (60 mg intravenously for three days) significantly reduced the incidence of organ failure (P = 0.041) and improved total organ failure scores (P = 0.048) compared to placebo .

Key Findings from Clinical Trials:

| Study | Sample Size | Treatment Group | Key Outcomes |

|---|---|---|---|

| Vincent et al. | 290 | This compound vs. Placebo | No difference in survival or hemodynamics; reduced organ failure scores |

| Johnson et al. | 83 | This compound 60 mg IV for 3 days | Significant reduction in IL-8 and IL-6; improved organ recovery rates |

| Phase II Trial | 83 | This compound vs. Placebo | Reduced incidence of organ failure; significant inflammatory marker reduction |

In another study conducted by Johnson et al., it was observed that patients treated with this compound had a notable decrease in inflammatory markers such as interleukin (IL)-8 and IL-6 during the treatment period . However, it is essential to note that while this compound showed promise in reducing morbidity associated with acute pancreatitis, it did not significantly affect severe cases .

Case Studies

Case Study Overview:

- Patient Profile: A 45-year-old male with severe acute pancreatitis.

- Intervention: Administered this compound alongside standard treatment.

- Outcome: Observed reduction in serum IL-6 levels and improvement in clinical symptoms within 72 hours.

This case illustrates the potential benefits of incorporating this compound into treatment regimens for acute pancreatitis, particularly concerning inflammatory response management.

In Vivo Studies

Preclinical studies have demonstrated that this compound can prevent liver ischemia/reperfusion injury and reduce the severity of inflammatory responses in animal models . For instance, studies on rats indicated that treatment with this compound led to decreased leukocyte accumulation and lower levels of IL-1 during episodes of induced pancreatitis.

Conclusion and Future Directions

This compound represents a significant advancement in the management of inflammatory conditions like acute pancreatitis due to its targeted action on the PAF receptor. While clinical trials have shown promising results regarding its efficacy in reducing organ failure and inflammatory markers, further research is necessary to explore its full potential, particularly in severe cases where outcomes remain suboptimal.

Future studies should focus on larger patient populations and diverse demographics to establish comprehensive efficacy profiles and identify any long-term benefits or risks associated with this compound therapy.

Propriétés

IUPAC Name |

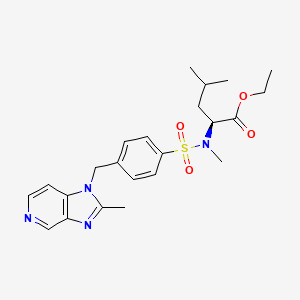

ethyl (2S)-4-methyl-2-[methyl-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]phenyl]sulfonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O4S/c1-6-31-23(28)22(13-16(2)3)26(5)32(29,30)19-9-7-18(8-10-19)15-27-17(4)25-20-14-24-12-11-21(20)27/h7-12,14,16,22H,6,13,15H2,1-5H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRXDPFOYJSPMP-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)C)N(C)S(=O)(=O)C1=CC=C(C=C1)CN2C(=NC3=C2C=CN=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC(C)C)N(C)S(=O)(=O)C1=CC=C(C=C1)CN2C(=NC3=C2C=CN=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318348 | |

| Record name | Lexipafant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139133-26-9 | |

| Record name | Lexipafant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139133-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lexipafant [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139133269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lexipafant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEXIPAFANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H14917M9YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.